molecular formula C5H10O<br>CH3(CH2)3CHO<br>C5H10O B050692 Valeraldehyde CAS No. 110-62-3

Valeraldehyde

Cat. No. B050692
CAS RN: 110-62-3
M. Wt: 86.13 g/mol
InChI Key: HGBOYTHUEUWSSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Valeraldehyde serves as a starting material in the stereoselective synthesis of complex molecules. For instance, its use in the total synthesis of (+)-boronolide demonstrates its utility in organic chemistry. The synthesis involves key steps such as Sharpless asymmetric hydroxylation and chelation-controlled vinyl Grignard reaction, followed by Sharpless asymmetric epoxidation, hydrolytic kinetic resolution, and ring-closing metathesis, showcasing the versatility of valeraldehyde as a building block (Kumar & Naidu, 2006).

Molecular Structure Analysis

The molecular structure of valeraldehyde allows for its participation in various chemical reactions. Studies on its interaction with collagen at a molecular level have shown that valeraldehyde can act as a crosslinking agent, enhancing the thermal stability of collagen through covalent linkages. This interaction is attributed to the aldehyde group's ability to form covalent bonds with amino groups in collagen, demonstrating the importance of valeraldehyde's molecular structure in biochemical applications (Usharani et al., 2012).

Chemical Reactions and Properties

Valeraldehyde's chemical reactivity is highlighted in its role as a precursor in the synthesis of various compounds. Its reactivity with surfactants in the metal-mediated oxidation process exemplifies its chemical versatility. The study on cerium(IV) oxidation of valeraldehyde, facilitated by surfactants, underscores the compound's potential in synthetic organic chemistry, particularly in the synthesis of valeric acid, a compound with wide industrial applications (Ghosh et al., 2015).

Physical Properties Analysis

The physical properties of valeraldehyde, such as its boiling point, solubility, and density, are crucial for its handling and application in chemical syntheses. These properties are determined by its molecular structure, particularly the aldehyde functional group, which influences its reactivity and interactions with other chemical species.

Chemical Properties Analysis

Valeraldehyde's chemical properties, including its reactivity towards nucleophiles, oxidation potential, and participation in condensation reactions, are fundamental to its application in organic synthesis. Its ability to undergo various chemical transformations, such as the synthesis of enantiopure beta-amino alcohols and the enantioselective synthesis of dicarbonyl compounds, demonstrates its versatility as a reagent in the synthesis of complex organic molecules (Zhong et al., 2005).

Scientific Research Applications

Chemical Intermediates

  • Field : Organic Chemistry
  • Application : Valeraldehyde serves as a crucial intermediate in the synthesis of various organic compounds .
  • Methods : It can be synthesized through various methods, including oxidative cleavage using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), Gabriel synthesis, and hydroformylation .
  • Results : The synthesized Valeraldehyde is used in the production of pharmaceuticals, agrochemicals, and fragrances .

Flavor and Fragrance Industry

  • Field : Food Science
  • Application : Valeraldehyde is utilized in the production of flavoring agents and fragrances due to its characteristic odor .
  • Methods : It is typically used as an additive in the formulation of certain food products and perfumes .
  • Results : The addition of Valeraldehyde enhances the flavor and aroma of these products .

Pharmaceuticals

  • Field : Pharmaceutical Chemistry
  • Application : Valeraldehyde derivatives find applications in pharmaceutical synthesis, particularly in the development of drugs and medicinal compounds .
  • Methods : The specific methods of application would depend on the particular drug or compound being synthesized .
  • Results : The use of Valeraldehyde can lead to the development of effective medicinal compounds .

Polymer Chemistry

  • Field : Polymer Chemistry
  • Application : Valeraldehyde can be employed in polymer chemistry as a monomer or as a precursor for the synthesis of polymers with specific properties .
  • Methods : The specific methods of application would depend on the particular polymer being synthesized .
  • Results : The use of Valeraldehyde can lead to the development of polymers with desired properties .

Research and Development

  • Field : Chemical Research
  • Application : Valeraldehyde, along with its derivatives, is extensively used in research laboratories for exploring various chemical reactions and developing novel synthetic methodologies .
  • Methods : The specific methods of application would depend on the particular research study .
  • Results : The use of Valeraldehyde can lead to the discovery of new chemical reactions and synthetic methods .

Hydroformylation

  • Field : Industrial Chemistry
  • Application : The main application for n-valeraldehyde is the transformation into 2-propylheptanol (2-PH) by aldol condensation and subsequent hydrogenation of the product .
  • Methods : This process involves the addition of carbon monoxide and hydrogen to an olefin in the presence of a catalyst such as a rhodium complex .
  • Results : Like 2-EH, 2-PH is also an important plasticizer alcohol .

Spectroscopic Studies

  • Field : Physical Chemistry
  • Application : Valeraldehyde is used in spectroscopic studies to compute the theoretical spectroscopic properties .
  • Methods : The structural, thermochemical, electrical, and spectroscopic properties of valeraldehyde are investigated using a quantum calculation approach .
  • Results : The calculated energy gap between the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO) was 164.892.eV, which means valeraldehyde is a poor electrical conductor .

Solid-Phase Microextraction (SPME)

  • Field : Analytical Chemistry
  • Application : Valeraldehyde has been used to study its time-weighted average sampling using solid-phase microextraction (SPME) device .
  • Methods : SPME is a method of extraction and sample preparation that involves the use of a fiber coated with an extracting phase, which can be a liquid (polymer) or a solid (sorbent), which extracts different types of analytes (including volatile organic compounds) from different types of media .
  • Results : This method allows for the study of the sorptive loss pattern for volatile compounds .

Rubber Accelerator

  • Field : Industrial Chemistry
  • Application : Valeraldehyde is used as a rubber accelerator .
  • Methods : In the rubber industry, accelerators are chemicals used to speed up the process of vulcanization .
  • Results : This allows for faster production times and improved properties of the final rubber product .

Computational Studies

  • Field : Computational Chemistry
  • Application : Valeraldehyde is used in computational studies to compute the theoretical spectroscopic properties .
  • Methods : The structural, thermochemical, electrical, and spectroscopic properties of valeraldehyde are investigated using a quantum calculation approach .
  • Results : The calculated energy gap between the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO) was 164.892.eV, which means valeraldehyde is a poor electrical conductor .

Food Industry

  • Field : Food Science
  • Application : Valeraldehyde holds prime importance in the food industry as a flavor enhancer .
  • Methods : It is typically used as an additive in the formulation of certain food products .
  • Results : The addition of Valeraldehyde enhances the flavor of these products .

Gaseous Standard

  • Field : Analytical Chemistry
  • Application : Valeraldehyde is used as a gaseous standard in the study of the sorptive loss pattern for volatile compounds .
  • Methods : It is used in time-weighted average sampling using solid-phase microextraction (SPME) device .
  • Results : This method allows for the study of the sorptive loss pattern for volatile compounds .

Safety And Hazards

Valeraldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and may cause an allergic skin reaction, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

pentanal
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InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h5H,2-4H2,1H3
Source PubChem
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InChI Key

HGBOYTHUEUWSSQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCC=O
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Molecular Formula

C5H10O, Array
Record name VALERALDEHYDE
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DSSTOX Substance ID

DTXSID7021653
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Molecular Weight

86.13 g/mol
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Physical Description

Valeraldehyde appears as a colorless liquid. Slightly soluble in water and less dense than water. Flash point 54 °F. Vapors heavier than air. Used to make artificial flavorings and rubber., Liquid, Colorless liquid with a strong, acrid, pungent odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, Colorless liquid with a strong, acrid, pungent odor.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

216 to 217 °F at 760 mmHg (NTP, 1992), 103 °C, 102.00 to 103.00 °C. @ 760.00 mm Hg, 217 °F
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Record name Pentanal
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Flash Point

53.6 °F (NTP, 1992), 12 °C, 53.6 °F (Closed cup), 54 °F (12 °C) open cup, 12 °C o.c., 53.6 °F, 54 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, SOL IN PROPYLENE GLYCOL; OILS, 1.35% in water, In water, 1.17X10+4 mg/L at 20 °C, 11.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.4 (moderate), 1 ml in 1 ml 95% alcohol (in ethanol), Slight
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.811 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8095 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.805-0.809, 0.811, 0.81
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Record name VALERALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
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Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0652.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3, 3
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Vapor Pressure

50 mmHg at 77 °F (NTP, 1992), 26.0 [mmHg], 26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 3.4, 26 mmHg
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Mechanism of Action

Many volatile organic compounds (VOCs) are significant environmental irritants that stimulate somatosensory nerve endings to produce pain and irritation. ...Intracellular calcium in cultured trigeminal ganglion neurons /was measured/ to characterize the cellular mechanisms and chemical structural determinants underlying sensitivity to VOCs. Trigeminal neurons responded to homologous series of alcohols (C4-C7) as well as saturated and unsaturated aldehydes in a concentration dependent manner. Ranked in terms of threshold to recruit neurons by compounds of the same carbon chain length, enaldehyde 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.
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Product Name

Valeraldehyde

Color/Form

Liquid, Colorless liquid

CAS RN

110-62-3
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Melting Point

-132.7 °F (NTP, 1992), -91.5 °C, -92 °C, -91 °C, -132.7 °F, -133 °F
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Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valeraldehyde
Reactant of Route 2
Valeraldehyde
Reactant of Route 3
Valeraldehyde
Reactant of Route 4
Valeraldehyde
Reactant of Route 5
Reactant of Route 5
Valeraldehyde
Reactant of Route 6
Valeraldehyde

Citations

For This Compound
7,470
Citations
L Zhao, H An, X Zhao, Y Wang - ACS Catalysis, 2017 - ACS Publications
… n-valeraldehyde on the surface of TiO 2 with those of pure gas-phase n-valeraldehyde and 2-PHEA, we find that the characteristic infrared peaks of the adsorbed n-valeraldehyde …
Number of citations: 27 pubs.acs.org
AS Heintz, JE Gonzales, MJ Fink, BS Mitchell - Journal of Molecular …, 2009 - Elsevier
… fresh aluminum surface in the presence of valeraldehyde as a liquid milling solution. … valeraldehyde as a by-product when the aldol condensation of cyclopentanone and valeraldehyde …
Number of citations: 18 www.sciencedirect.com
M Aziz, M Anwar, S Iqbal - South African Journal of Science, 2019 - scielo.org.za
The aim of this study was to compute the theoretical (software-based) spectroscopic properties of valeraldehyde as a member of the aldehyde family. The structural, thermochemical, …
Number of citations: 12 www.scielo.org.za
M Qin, S Fan, X Li, Z Niu, C Bai, G Chen - Small, 2022 - Wiley Online Library
… In this work, electrocatalytic upgrade of n-valeraldehyde to octane with higher activity … n-valeraldehyde selective oxidation. A detailed investigation reveals that the initial n-valeraldehyde …
Number of citations: 3 onlinelibrary.wiley.com
P Mäki-Arvela, N Shcherban, C Lozachmeur, K Eränen… - Catalysis Letters, 2019 - Springer
… In this work cross-condensation of valeraldehyde with cyclopentanone was investigated over … and catalytic properties in cross-condensation of valeraldehyde with cyclopentanone. …
Number of citations: 16 link.springer.com
Z Liu, Y Liao, M An, Q Lai, L Ma… - … Problems of Mineral …, 2019 - bibliotekanauki.pl
… The mixture of dodecane and n-valeraldehyde used in this investigation was obtained … n-valeraldehyde in a 1:1 proportion. The constitutional formulas of dodecane and n-valeraldehyde …
Number of citations: 14 bibliotekanauki.pl
CH Bamford, RGW Norrish - Journal of the Chemical Society …, 1935 - pubs.rsc.org
PREVIOUS studies in this series (Norrish and Kirkbride, J., 1932, 1518; Norrish, Crone, and Saltmarsh, J., 1933, 1533; 1934, 1456; Norrish and Appleyard, ibid., p. 874; Saltmarsh and …
Number of citations: 86 pubs.rsc.org
A Ghosh, P Sar, S Malik, B Saha - Journal of Molecular Liquids, 2015 - Elsevier
… valeraldehyde which is a precursor of organic compounds. Ce(IV) is selected as an alternative oxidizing agent in place of higher valent metals. The oxidation kinetics of valeraldehyde …
Number of citations: 28 www.sciencedirect.com
M Hasni, G Prado, J Rouchaud, P Grange… - Journal of Molecular …, 2006 - Elsevier
The aldol condensation reaction between valeraldehyde and cyclopentanone was carried out in a batch reactor, at atmospheric pressure and 130C over “AlPON” and “ZrPON” catalysts. …
Number of citations: 25 www.sciencedirect.com
CJ Lee, GS Serif - Biochimica et Biophysica Acta (BBA)-General Subjects, 1971 - Elsevier
[ 14 C]5-(Methylthio) valeraldehyde and its 15 N-labeled oxime have been synthesized and examined as precursors of the glucosinolate progoitrin. Feeding experiments with rutabaga …
Number of citations: 12 www.sciencedirect.com

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